molecular formula C10H25NO3Si B3051619 Silanamine, 1,1,1-triethoxy-N,N-diethyl- CAS No. 35077-00-0

Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Cat. No.: B3051619
CAS No.: 35077-00-0
M. Wt: 235.4 g/mol
InChI Key: KOFGHHIZTRGVAF-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-triethoxy-N,N-diethyl-: is a chemical compound with the molecular formula C10H25NO3Si . It is characterized by the presence of silicon, nitrogen, and oxygen atoms in its structure. This compound is often used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-triethoxy-N,N-diethyl- typically involves the reaction of diethylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N,N-diethyl- is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-triethoxy-N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silanamine, 1,1,1-triethoxy-N,N-diethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silanamine, 1,1,1-triethoxy-N,N-diethyl- involves its interaction with various molecular targets. The compound can form stable bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Silanamine, 1,1,1-triethoxy-N,N-diethyl- is unique due to its specific combination of ethoxy and diethyl groups, which impart distinct chemical properties and reactivity compared to other silanamine derivatives .

Properties

IUPAC Name

N-ethyl-N-triethoxysilylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-6-11(7-2)15(12-8-3,13-9-4)14-10-5/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFGHHIZTRGVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074577
Record name Silanamine, 1,1,1-triethoxy-N,N-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35077-00-0
Record name 1,1,1-Triethoxy-N,N-diethylsilanamine
Source CAS Common Chemistry
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Record name Silanamine, 1,1,1-triethoxy-N,N-diethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-triethoxy-N,N-diethyl-
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Record name Silanamine, 1,1,1-triethoxy-N,N-diethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-triethoxy-N,N-diethylsilanamine
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Synthesis routes and methods I

Procedure details

Comparative experiment 6 to The reacted product 13 was performed by direct amino group substitution of tetraethoxy silane not via Grignard reagent. Namely, a 200 mL-volume flask, equipped with an agitating blade and a soxhlet extractor loaded with a monocular shive 4A-stuffed cylindrical paper filter, was employed, of which inside was substituted for nitrogen using a vacuum pump. Then, 83.3 g (0.40 mol) of tetraethoxysilane and 73.1 g (1.0 mol) of diethylamine were fed into the flask, and heated and revolved for 8 hours. Analysis of the resultant reacted solution by gas chromatography confirmed no target amino-substituted product but tetraethoxysilane of the starting substance only.
[Compound]
Name
product 13
Quantity
0 (± 1) mol
Type
reactant
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Name
Grignard reagent
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83.3 g
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73.1 g
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Synthesis routes and methods II

Procedure details

Diethylaminotriethoxysilane was synthesized as Example 1 in the following manner. First, into a four-necked flask (volume of 1 L) equipped with a magnet seal agitator and a dropping funnel, a 100 mL of toluene, a 10 mL of tetrahydro furan, and a 14.6 g (0.2 mol) of diethylamine were introduced and then mixed and agitated. A Grignard reagent (titer=1.71 mol/L) is on the other hand supplied by 129 mL (0.22 mol) into the dropping funnel. Thereafter, while agitating, the Grignard reagent is dropped from the dropping funnel into the flask at room temperature (air-cooling), spending 30 minutes. After completion of dropping, agitating was performed at 60° C. for one hour for Grignard exchange reaction. Then, a 41.7 g (0.2 mol) of tetraethoxysilane previously introduced into the dropping funnel is dropped into the flask, spending 15 minutes. After completion of dropping, a reaction was performed at 60° C. for 2 hours. At this moment, a solid of magnesium ethoxy chloride deposited in the flask. The reacted solution was partly extracted to confirm the generation of the target product by gas chromatography. Then, in nitrogen ambient, the reacted solution in the flask was entirely transferred therefrom to a container equipped with a G4 glass filter for pressure filtration with low-pressure nitrogen (0.01 MPa). The filtered residue (magnesium ethoxy chloride) was cleansed and filtered with toluene repeatedly until the target product could not be confirmed in the filtrate. The filtrate and the mixed solution of the filtered residue and the cleanser were condensed under reduced pressure to settle and remove solvent constituents such as toluene, and subsequently distilled and purified to restore the target product. The target product is a liquid with a colorless transparent appearance, which has a boiling point of 57.5° C./5 mmHg, and a GC purity of 98.0%. The target product is identified by gas-mass chromatography, of which mass spectrum is shown in FIG. 1, and NMR is shown in FIG. 2.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
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10 mL
Type
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Grignard reagent
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Grignard reagent
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41.7 g
Type
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Reaction Step Four
Name
magnesium ethoxy chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silanamine, 1,1,1-triethoxy-N,N-diethyl-
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Silanamine, 1,1,1-triethoxy-N,N-diethyl-
Reactant of Route 3
Silanamine, 1,1,1-triethoxy-N,N-diethyl-
Reactant of Route 4
Silanamine, 1,1,1-triethoxy-N,N-diethyl-
Reactant of Route 5
Silanamine, 1,1,1-triethoxy-N,N-diethyl-
Reactant of Route 6
Silanamine, 1,1,1-triethoxy-N,N-diethyl-

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